molecular formula C7H13FO2 B14744288 Ethyl 2-fluoropentanoate CAS No. 816-26-2

Ethyl 2-fluoropentanoate

Cat. No.: B14744288
CAS No.: 816-26-2
M. Wt: 148.18 g/mol
InChI Key: IVOQOBFDDZDNKA-UHFFFAOYSA-N
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Description

Ethyl 2-fluoropentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is a fluorinated ester, which means it contains a fluorine atom in its structure. This fluorine atom can significantly alter the compound’s chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoropentanoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoropentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

2-fluoropentanoic acid+ethanolethyl 2-fluoropentanoate+water\text{2-fluoropentanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-fluoropentanoic acid+ethanol→ethyl 2-fluoropentanoate+water

This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoropentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-fluoropentanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 2-fluoropentanol.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Hydrolysis: 2-fluoropentanoic acid and ethanol.

    Reduction: 2-fluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Fluorinated esters like this compound are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

Ethyl 2-fluoropentanoate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings.

    Methyl butyrate: Another ester with a fruity odor, used in perfumes and as a flavoring agent.

    Ethyl propanoate: An ester with a similar structure but without the fluorine atom, used in fragrances and as a solvent.

Uniqueness: The presence of the fluorine atom in this compound distinguishes it from these other esters, imparting unique chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propanoate

Properties

CAS No.

816-26-2

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

ethyl 2-fluoropentanoate

InChI

InChI=1S/C7H13FO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3

InChI Key

IVOQOBFDDZDNKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)F

Origin of Product

United States

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